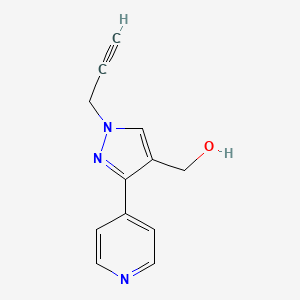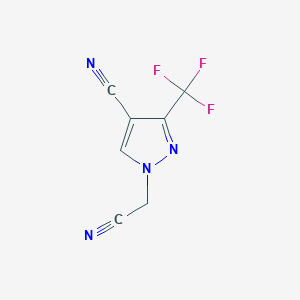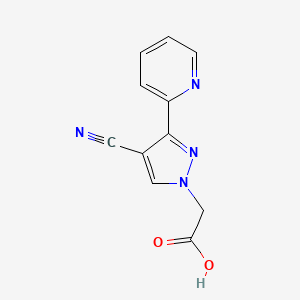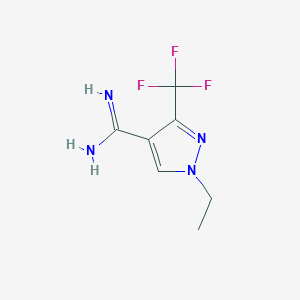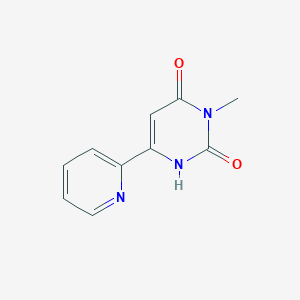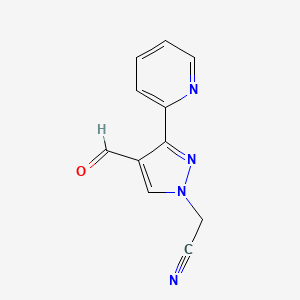
2-(4-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular weight of “2-(4-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile” is 212.21 g/mol.
Chemical Reactions Analysis
The synthesis of 3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes via Vilsmeier-Haack cyclization-formilation of different hydrazones has been reported .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The unique structural features of 2-(4-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile make it a promising candidate for the synthesis of complex molecules and as a ligand in coordination chemistry. Its pyrazole and pyridine components are known to interact with various metal ions, forming complexes with potential applications in catalysis, material science, and potentially as pharmacophores in drug development. A comprehensive review highlighted the variability in chemistry and properties of related pyrazole and pyridine derivatives, emphasizing their role in forming structurally diverse complexes with significant biological, electrochemical, and spectroscopic properties (Boča, Jameson, & Linert, 2011).
Catalysis
The compound's framework is conducive to catalytic applications, especially in reactions requiring the activation of substrates via coordination to a metal center. The pyrazole and pyridine moieties in 2-(4-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile can act as bidentate ligands, potentially enhancing the catalytic efficiency of metal complexes in organic transformations, such as oxidation reactions, C-H activation, and cross-coupling reactions. Studies on related ligands have demonstrated their effectiveness in various catalytic processes, suggesting similar potentials for this compound (Parmar, Vala, & Patel, 2023).
Material Science
In material science, the ability of 2-(4-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile to form complexes with metals can be exploited in the design and synthesis of molecular materials with novel properties. These materials could be useful in a variety of applications, including sensors, magnetic materials, and as components in electronic devices. The coordination chemistry of pyrazole-pyridine ligands, such as this compound, has been extensively studied for their magnetic properties and potential applications in molecular magnetism and spin crossover phenomena (Olguín & Brooker, 2011).
Pharmaceutical Research
Although the direct application of 2-(4-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile in pharmaceutical research was not explicitly mentioned in the available literature, compounds with similar structural motifs have been explored for their pharmacological potential. The pyrazole core, in particular, is known for its prevalence in drug molecules, suggesting that derivatives of this compound could be investigated for various biological activities. Research on pyrazole derivatives emphasizes their importance in developing new pharmacophores with potential anticancer, antimicrobial, and anti-inflammatory properties (Dar & Shamsuzzaman, 2015).
Propiedades
IUPAC Name |
2-(4-formyl-3-pyridin-2-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c12-4-6-15-7-9(8-16)11(14-15)10-3-1-2-5-13-10/h1-3,5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVISUASOWWUKFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2C=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



